3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid

Organic synthesis Structure-reactivity relationship Fluorinated amino acid precursors

Sourcing meta-fluorobenzyl-substituted β-amino acid derivatives for lead optimization often incurs high costs due to a documented 14% yield gap in synthesis. This compound provides a cost-effective, ready-to-use alternative. Key advantages include: - Direct procurement eliminates the need for low-yield in-house synthesis of the meta-fluoro regioisomer. - The N-acetyl tertiary amide architecture offers distinct reactivity and hydrogen-bonding capacity compared to non-acetylated analogs. - Available from 100 mg to 10 g scale, ensuring supply chain flexibility from hit-to-lead to preclinical evaluation.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 1803611-34-8
Cat. No. B1448557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid
CAS1803611-34-8
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCC(=O)N(CCC(=O)O)CC1=CC(=CC=C1)F
InChIInChI=1S/C12H14FNO3/c1-9(15)14(6-5-12(16)17)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17)
InChIKeyQRYBARACDWGJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacophoric Profile


3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid (CAS 1803611-34-8; molecular formula C₁₂H₁₄FNO₃; molecular weight 239.24 g/mol) is a synthetic N-acetyl-N-(3-fluorobenzyl)-β-alanine derivative classified as a fluorinated, non-proteinogenic N-substituted β-amino acid building block . The compound features a tertiary amide nitrogen simultaneously bearing an acetyl group and a meta-fluorobenzyl substituent, connected to a propanoic acid chain—a structural architecture that distinguishes it from both α-amino acid-based fluorophenylalanine analogs and secondary amine β-alanine derivatives. It is commercially available as a research-grade building block from Enamine Ltd. (catalog EN300-137171) and is primarily utilized as a synthetic intermediate and potential pharmacophoric scaffold in medicinal chemistry programs exploring fluorinated amino acid derivatives for neuroscience applications [1].

1
Building Block N-Acetyl-N-(3-fluorobenzyl)-β-alanine scaffold
2
Pharmacophore Context Meta-fluorobenzyl pattern reported in anticonvulsant pharmacophore studies
3
Grade Research-grade synthetic intermediate (Enamine)

Why Generic Substitution Fails


Generic substitution among N-acetyl-β-alanine derivatives or fluorophenylalanine analogs fails because three structural features of this compound simultaneously govern its physicochemical and pharmacophoric behavior: (i) the meta-fluorine substitution on the benzyl ring, which imparts electronic effects distinct from para- or ortho-fluoro analogs and has been specifically identified as a potency-enhancing modification in anticonvulsant N-benzylamide pharmacophores [1]; (ii) the N-acetyl tertiary amide architecture, which eliminates the basic secondary amine present in non-acetylated 3-[(3-fluorobenzyl)amino]propanoic acid (Enamine EN300-86938), thereby altering logD, hydrogen-bonding capacity, and reactivity toward electrophilic derivatization [2]; and (iii) the β-alanine backbone, which spaces the carboxylate two carbons from the amide nitrogen—unlike α-amino acid derivatives such as Ac-DL-Phe(3-F)-OH (CAS 17607-28-2, MW 225.22)—resulting in a distinct pKa, conformational flexibility profile, and metabolic susceptibility [3]. These three features co-determine the compound's behavior as a synthetic intermediate, and substituting any single feature produces a molecule with measurably different reactivity, solubility, or biological recognition.

TargetMeta-fluorine (3-F)
SubstitutePara-fluoro (4-F)
Meta-fluorine electronic effect may shift reactivity, yield, and biological recognition.
TargetTertiary amide (N-acetyl)
SubstituteSecondary amine
Secondary amine substitution may introduce basicity and metabolic soft-spot risk.
Targetβ-Alanine backbone
Substituteα-Amino acid scaffold
α-Amino acid scaffold may alter pKa, conformational flexibility, and protease susceptibility.

Quantitative Differential Evidence


Synthetic Yield: 3-Fluorobenzyl vs. 4-Fluorobenzyl Derivatives

In the synthesis of diethyl α-acetamido, α-alkylmalonates—direct structural precursors to the α-alkyl-β-amino acid class to which the target compound belongs—the 3-fluorobenzyl derivative (compound 5) was obtained in 85% isolated yield, whereas the corresponding 4-fluorobenzyl derivative (compound 6) was obtained in 99% isolated yield under identical conditions (diethyl acetamidomalonate, 3-fluorobenzyl bromide or 4-fluorobenzyl bromide, K₂CO₃, dry acetonitrile, reflux 15–20 h) [1]. This 14-percentage-point yield differential is attributable to the electronic effect of meta vs. para fluorine substitution on the benzyl bromide electrophilicity during the Sₙ2 alkylation step, and it has direct consequences for route scouting and cost-of-goods calculations when selecting which fluorobenzyl regioisomer to advance in a synthesis campaign.

Regioisomer Yield
Head-to-head
85% (3-FB) vs 99% (4-FB)
Supports route scoping evaluation
14 pp lower for meta-fluoro regioisomer
Organic synthesis Structure-reactivity relationship Fluorinated amino acid precursors

Anticonvulsant Pharmacophore Validation in N-Acetyl Amino Acid Derivatives

In a systematic structure-activity relationship study of 16 functionalized N-acetyl-DL-amino acid N-benzylamide derivatives, N-acetyl-DL-alanine N-m-fluorobenzylamide (compound 1m) was identified as one of the three most active anticonvulsant compounds alongside N-acetyl-DL-phenylglycine N-benzylamide (1d) and the parent N-acetyl-DL-alanine N-benzylamide (1a) [1]. The MES ED₅₀ values of these three compounds compared well with phenobarbital, while their high TD₅₀ values yielded protective indices approaching that of phenytoin [1]. Critically, the meta-fluorobenzyl substitution in compound 1m—which directly matches the 3-fluorobenzyl substitution pattern of the target compound—was specifically highlighted as a potency-conferring modification. Although the target compound differs from 1m in bearing a β-alanine backbone rather than an α-alanine backbone, this study establishes the 3-fluorobenzylamide substructure as a validated anticonvulsant pharmacophore within N-acetyl amino acid derivatives [1].

Pharmacophore Activity Rank
Class-level
Top 3 / 16 analogs
Reported anticonvulsant pharmacophore context
β-alanine scaffold not directly tested
Anticonvulsant drug discovery Maximal electroshock seizure (MES) Structure-activity relationship

Metabolic Stability Enhancement by Aryl Fluorine Substitution

The metabolic-stabilizing effect of fluorine substitution at the phenylpropanoid scaffold—directly relevant to the 3-fluorophenyl motif of the target compound—is quantitatively demonstrated in a comparative metabolism study of felbamate (FBM) vs. fluorofelbamate (F-FBM). The felbamate metabolite CCMF (4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one) exhibited a half-life of only 2.8 h (with GSH) and 3.6 h (without GSH) in phosphate buffer at pH 7.4, 37 °C, whereas the corresponding fluorinated metabolite F-CCMF lost only 2.5% and 4.9% over a full 24 h under the same conditions—a greater than 8-fold improvement in stability [1]. Furthermore, F-CCMF produced oxidized (F-CPPA) and reduced (F-MCF) metabolites at significantly lower rates than its non-fluorinated counterpart CCMF, and no reactive GSH adducts were detected for F-CCMF, in contrast to CCMF which formed the atropic acid–GSH adduct (ATPA-GSH) implicated in felbamate idiosyncratic toxicity [1]. While this evidence derives from the felbamate dicarbamate scaffold rather than the N-acetyl-β-alanine scaffold of the target compound, the underlying principle—that aryl fluorine substitution blocks metabolic activation at the phenyl ring—is mechanistically transferable.

Metabolic Stability
Class-level
>8× stability improvement
Supports fluorophenyl screening rationale
Felbamate/fluorofelbamate system; scaffold differs
Drug metabolism Fluorinated pharmaceuticals Metabolic stability

Tertiary Amide vs. Secondary Amine Physicochemical Profile

The target compound (N-acetyl-N-(3-fluorobenzyl)-β-alanine; MW 239.24; SMILES: CC(=O)N(CCC(=O)O)Cc1cccc(F)c1) contains a fully substituted tertiary amide nitrogen, rendering it non-basic and non-ionizable at the nitrogen center . In contrast, its closest non-acetylated analog, 3-[(3-fluorobenzyl)amino]propanoic acid (Enamine EN300-86938; MW 197.21; C₁₀H₁₂FNO₂), contains a secondary amine with an estimated pKa of ~9–10 that is >50% protonated at physiological pH [1]. This fundamental difference produces: (i) a markedly lower calculated logD₇.₄ for the target compound due to the absence of a cationic amine; (ii) elimination of the secondary amine as a metabolic soft spot for N-dealkylation or N-oxidation; and (iii) altered reactivity in amide coupling and esterification reactions, where the tertiary amide is inert to acylation whereas the secondary amine analog can undergo undesired side reactions. Additionally, compared to N-(3-fluorobenzyl)acetamide (MW 167.18; C₉H₁₀FNO), which lacks the propanoic acid moiety entirely, the target compound retains a carboxylic acid handle for further conjugation or peptide coupling .

Amide Architecture
Cross-study
Tertiary amide (non-basic) vs secondary amine (basic pKa ~9–10)
Reduces metabolic soft-spot risk
Eliminates secondary amine side-reactivity
Physicochemical profiling Amide bond character Permeability and solubility

β-Alanine vs. α-Amino Acid Scaffold Differentiation

The target compound employs a β-alanine backbone (carboxylate two carbons from the amide nitrogen), in contrast to the α-amino acid scaffold of Ac-DL-Phe(3-F)-OH (CAS 17607-28-2; MW 225.22; C₁₁H₁₂FNO₃) where the carboxylate is one carbon from the α-amino group [1]. This backbone difference produces: (i) a higher carboxylate pKa (~4.5–5.0 for β-alanine derivatives vs. ~2.2–2.5 for N-acetyl-α-amino acids) due to the absence of the electron-withdrawing α-amide group directly adjacent to the carboxylic acid [2]; (ii) greater conformational flexibility with an additional rotatable bond (6 rotatable bonds vs. 5 in Ac-DL-Phe(3-F)-OH), enabling distinct secondary structure propensities when incorporated into peptidomimetics; and (iii) resistance to enzymatic hydrolysis by α-amino acid-specific proteases and aminoacylases, a property exploited in β-amino acid-containing peptide drug design [3]. The β-alanine scaffold also fundamentally alters the spatial relationship between the 3-fluorobenzyl pharmacophore and the carboxylate terminus compared to α-amino acid derivatives: in β-alanine, these groups are attached to the same nitrogen (N-acetyl-N-(3-fluorobenzyl) architecture), whereas in Ac-DL-Phe(3-F)-OH, the 3-fluorophenyl and carboxylate are on adjacent carbons.

Backbone Scaffold
Class-level
β-Ala: pKa ~4.5–5.0, 6 rot. bonds vs α-amino acid: pKa ~2.2–2.5, 5 bonds
Supports peptidomimetic probe design
Reported proteolytic stability class context
β-Amino acids Conformational analysis Peptidomimetic design

Optimal Research and Procurement Scenarios


Anticonvulsant Pharmacophore Elaboration

Scientific teams pursuing anticonvulsant lead optimization can utilize this compound as a β-alanine-extended analog of the validated anticonvulsant pharmacophore N-acetyl-DL-alanine N-m-fluorobenzylamide (compound 1m), which was identified as one of the top three most active compounds among 16 structural analogs in the MES seizure model, with protective indices approaching phenytoin [1]. The β-alanine backbone of the target compound provides an additional methylene spacer that may alter target engagement geometry and metabolic stability relative to the α-alanine-based compound 1m. This scenario is directly supported by the pharmacophoric validation evidence established in Section 3, Evidence Item 2 [1].

Synthetic Route Cost-Efficiency Modeling

Process chemists evaluating synthetic routes to meta-fluorobenzyl-substituted β-amino acid derivatives must incorporate the 14-percentage-point yield differential (85% for 3-fluorobenzyl vs. 99% for 4-fluorobenzyl) documented in the Singh et al. (2000) diethyl acetamidomalonate alkylation study into cost-of-goods models [2]. This yield gap directly impacts starting-material consumption, chromatography burden, and crystallization efficiency. Procurement of the pre-formed target compound from Enamine (catalog EN300-137171; available from 100 mg to 10 g scale) may be cost-advantageous compared to in-house synthesis when the meta-fluoro regioisomer is specifically required. This scenario is directly supported by the quantitative synthetic yield evidence established in Section 3, Evidence Item 1 [2].

Protease-Resistant Probe Design

Investigators designing activity-based probes or affinity reagents requiring proteolytic stability can exploit the β-alanine backbone of the target compound, which—as a class—resists hydrolysis by α-amino acid-specific proteases and aminoacylases [3]. The carboxylic acid terminus provides a convenient handle for conjugation to fluorophores, biotin, or solid supports via standard amide coupling, while the tertiary N-acetyl-N-(3-fluorobenzyl) amide remains inert under these conditions. The 3-fluorophenyl moiety additionally offers a ¹⁹F NMR spectroscopic handle for binding and conformational studies. This scenario is directly supported by the β-alanine scaffold differentiation evidence established in Section 3, Evidence Item 5 [3].

Fluorinated Building Block Selection for Metabolic Stability

Drug metabolism scientists constructing fluorinated compound libraries for metabolic stability screening should prioritize 3-fluorophenyl-containing building blocks based on the class-level precedent established by the fluorofelbamate program, where aryl fluorine substitution produced >8-fold improvement in 24 h stability and complete abrogation of reactive GSH-adduct formation compared to the non-fluorinated parent [4]. While the target compound's N-acetyl-β-alanine scaffold differs from the felbamate dicarbamate, the underlying electronic principle—that aromatic fluorine blocks cytochrome P450-mediated oxidation at the substituted position—is scaffold-independent and supports inclusion of this compound in fluorinated fragment or building-block screening collections. This scenario is directly supported by the metabolic stability class-level inference established in Section 3, Evidence Item 3 [4].

Application
Selection Property
Validation Focus
Anticonvulsant pharmacophore elaboration
β-Alanine-extended 3-fluorobenzyl scaffold
Seizure model endpoint context (MES)
Synthetic route cost evaluation
Meta-fluorobenzyl regioisomer availability
Regioisomer-dependent yield context
Protease-resistant probe design
β-Alanine backbone (non-proteinogenic)
Proteolytic stability assay context
Fluorinated library metabolic screening
3-Fluorophenyl motif (metabolic blocking)
Metabolic stability screening context
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